



# Mipsagargin (G-202): Application Notes and Protocols for Phase I Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mipsagargin |           |
| Cat. No.:            | B1649290    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel thapsigargin-based prodrug, **mipsagargin** (G-202), as investigated in Phase I clinical trials. **Mipsagargin** is a targeted chemotherapeutic agent designed to be activated by prostate-specific membrane antigen (PSMA), leading to the localized release of a potent cytotoxin.

#### **Mechanism of Action**

**Mipsagargin** is a prodrug that consists of a cytotoxic analog of thapsigargin, 12-ADT, linked to a peptide that masks its activity.[1] This peptide is specifically cleaved by the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and within the neovasculature of many solid tumors.[1][2] Upon cleavage of the masking peptide, the active component, 12-ADT-Asp, is released.[2][3] This active molecule potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[2][3] The inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels, which in turn triggers apoptosis (programmed cell death).[1][2]





Click to download full resolution via product page

Caption: Mipsagargin's mechanism of action.

## **Dosage and Administration in Phase I Trials**

The Phase I clinical trial for **mipsagargin** in patients with advanced solid tumors employed a dose-escalation strategy to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[3][4]

### **Dose Escalation Summary**

A modified Fibonacci schema was used for dose escalation.[3][4] A total of 44 patients were treated across a range of doses.[3]

| Dose Level | Mipsagargin Dose (mg/m²) | Number of Patients in<br>Dose Escalation |
|------------|--------------------------|------------------------------------------|
| 1          | 1.2                      | N/A                                      |
|            | (escalating doses)       | 28                                       |
| 8          | 88                       | N/A                                      |
| RP2D       | 66.8                     | 16 (in expansion cohort)                 |

Data compiled from multiple sources.[3][4][5]

#### Recommended Phase II Dose (RP2D) and Administration

The RP2D was established to mitigate infusion-related reactions (IRRs) and creatinine elevations observed at higher doses.[3][4]



| Parameter      | Details                               |
|----------------|---------------------------------------|
| Dosage         | Day 1: 40 mg/m²Days 2 & 3: 66.8 mg/m² |
| Administration | Intravenous (IV) infusion             |
| Cycle          | Days 1, 2, and 3 of a 28-day cycle    |

This regimen was established to improve tolerability.[3][4][5]

# **Experimental Protocols**Patient Population

The Phase I trial enrolled patients with refractory, advanced, or metastatic solid tumors.[3][4]

#### **Treatment Protocol**





Click to download full resolution via product page

Caption: Mipsagargin Phase I treatment workflow.

- 1. Premedication: To prevent infusion-related reactions, a standard premedication regimen was recommended, which included a steroid, anti-histamine, anti-nausea medication, anti-pyretic, and an H2 blocker, administered according to institutional guidelines.[3]
- 2. **Mipsagargin** Administration: **Mipsagargin** was administered as an intravenous infusion on days 1, 2, and 3 of each 28-day cycle.[3][4]
- 3. Prophylactic Hydration: To mitigate potential nephrotoxicity, guidelines for prophylactic hydration with an intravenous infusion of saline were provided for each day of **mipsagargin** administration.[3]

#### **Safety and Efficacy Assessments**

Dose-Limiting Toxicities (DLTs): One DLT, a Grade 3 rash, was observed during the dose-escalation phase.[3][4] At the 88 mg/m² dose level, Grade 2 infusion-related reactions and a Grade 2 creatinine elevation led to the determination of 66.8 mg/m² as the RP2D.[3][4] Two patients experienced reversible Grade 3 acute renal failure.[3][4]

Adverse Events (AEs): The most common treatment-related adverse events included fatigue, rash, nausea, pyrexia, and infusion-related reactions.[3][4]

Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[3][4] While no clinical responses were observed in the Phase I trial, prolonged disease stabilization was noted in a subset of patients.[3][4]

#### **Pharmacokinetic Analysis**

Plasma samples were analyzed to determine the pharmacokinetics of **mipsagargin**.[3][4] The plasma concentration-time profiles were best represented by a biexponential model, which suggested time-invariant kinetics.[3]

### Conclusion



The Phase I clinical trial of **mipsagargin** established an acceptable safety profile and a recommended Phase II dosing regimen. The findings demonstrated the feasibility of targeting PSMA-expressing tumors with a thapsigargin-based prodrug. Further investigation in Phase II trials is warranted to fully evaluate the anti-tumor activity of **mipsagargin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mipsagargin (G-202): Application Notes and Protocols for Phase I Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649290#mipsagargin-dosage-and-administration-in-phase-i-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com